Cas no 83409-32-9 (Desethylamiodarone)

Desethylamiodarone structure
Desethylamiodarone structure
Nome del prodotto:Desethylamiodarone
Numero CAS:83409-32-9
MF:C23H25I2NO3
MW:617.258451223373
CID:60562
PubChem ID:104774

Desethylamiodarone Proprietà chimiche e fisiche

Nomi e identificatori

    • Desethylamiodarone
    • (2-Butyl-1-benzofuran-3-yl)-[4-(2-ethylaminoethoxy)-3,5-diiodophenyl]methanone
    • Desethyl Amiodarone Discontinued See: D288731
    • (2-butyl-1-benzofuran-3-yl)-[4-[2-(ethylamino)ethoxy]-3,5-diiodophenyl]methanone
    • Desethyl Amiodarone Discontinued See: D288731
    • N-DESETHYL AMIODARONE HCL
    • (2-butyl-1-benzofuran-3-yl){4-[2-(ethylamino)ethoxy]-3,5-diiodophenyl}methanone
    • (2-Butyl-3-benzofuranyl)(4-(2-(ethylamino)ethoxy)-3,5-diiodophenyl)methanone
    • Deethylamiodarone
    • Methanone,(2-butyl-3-benzofuranyl)(4-(2-(ethylamino)ethoxy)-3,5-diiodophenyl)
    • N-Deethylamiodarone
    • N-Desethylamiodarone
    • N-Monodesethylamiodarone
    • (2-Butyl-3-benzofuranyl)[4-[2-(ethylamino)ethoxy]-3,5-diiodophenyl]methanone (ACI)
    • DAMI
    • LB 33020
    • LB-33020
    • Discontinued See: D288731
    • CHEBI:180711
    • (2-butyl-1-benzouran-3-yl)-[4-[2-(ethylamino)ethoxy]-3,5-diiodophenyl]methanone
    • (2-{4-[(2-butyl-1-benzofuran-3-yl)carbonyl]-2,6-diiodophenoxy}ethyl)(ethyl)amine
    • L 33520
    • mono-N-desethylamiodarone
    • (2-butylbenzofuran-3-yl)(4-(2-(ethylamino)ethoxy)-3,5-diiodophenyl)methanone
    • DESETHYLAMINODARONE
    • AMIODARONE METABOLITE M7
    • Q27283413
    • M31FU99E3Y
    • BDBM18958
    • SCHEMBL4535165
    • Methanone, (2-butyl-3-benzofuranyl)(4-(2-(ethylamino)ethoxy)-3,5-diiodophenyl)-
    • Desethyl amiodarone
    • CHEMBL1600
    • DESETHYLAMINODARONE [WHO-DD]
    • HY-122423
    • CS-0085426
    • VXOKDLACQICQFA-UHFFFAOYSA-N
    • AMIODARONE HYDROCHLORIDE IMPURITY B [EP IMPURITY]
    • 83409-32-9
    • DTXSID00232344
    • (2-Butyl-3-benzofuranyl)[4-[2-(ethylamino)ethoxy]-3,5-diiodophenyl]-methanone
    • FT-0665924
    • UNII-M31FU99E3Y
    • AKOS027383912
    • Amiodarone-M N-Desethyl
    • NS00007432
    • DA-52454
    • Inchi: 1S/C23H25I2NO3/c1-3-5-9-20-21(16-8-6-7-10-19(16)29-20)22(27)15-13-17(24)23(18(25)14-15)28-12-11-26-4-2/h6-8,10,13-14,26H,3-5,9,11-12H2,1-2H3
    • Chiave InChI: VXOKDLACQICQFA-UHFFFAOYSA-N
    • Sorrisi: O=C(C1=C(CCCC)OC2C1=CC=CC=2)C1C=C(I)C(OCCNCC)=C(I)C=1

Proprietà calcolate

  • Massa esatta: 616.99239g/mol
  • Carica superficiale: 0
  • XLogP3: 6.7
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta legami ruotabili: 10
  • Massa monoisotopica: 616.99239g/mol
  • Massa monoisotopica: 616.99239g/mol
  • Superficie polare topologica: 51.5Ų
  • Conta atomi pesanti: 29
  • Complessità: 508
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1

Proprietà sperimentali

  • Densità: 1.638 g/cm3
  • Punto di ebollizione: 630.3ºC at 760 mmHg
  • Punto di infiammabilità: 335ºC
  • Indice di rifrazione: 1.635
  • PSA: 51.47000
  • LogP: 6.59480

Desethylamiodarone Informazioni sulla sicurezza

Desethylamiodarone Dati doganali

  • CODICE SA:29211990

Desethylamiodarone Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
A2B Chem LLC
AH49232-100mg
Desethylamiodarone
83409-32-9 97%
100mg
$1080.00 2024-04-19

Desethylamiodarone Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Catalysts: Sodium iodide Solvents: Dimethylformamide ;  24 h, rt
1.2 Reagents: Water
2.1 Reagents: 1-Chloroethyl chloroformate Solvents: 1,2-Dichloroethane ;  2 h, reflux
2.2 Solvents: Methanol ;  1 h, reflux
Riferimento
Trace amine-associated receptor 1 (TAAR1) is activated by amiodarone metabolites
Snead, Aaron N.; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(22), 5920-5922

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Potassium hydroxide ,  Sodium iodide ,  Sodium chlorite Solvents: Methanol ,  Water ;  2 h, -5 °C; 2 h, -5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Catalysts: Sodium iodide Solvents: Dimethylformamide ;  24 h, rt
2.2 Reagents: Water
3.1 Reagents: 1-Chloroethyl chloroformate Solvents: 1,2-Dichloroethane ;  2 h, reflux
3.2 Solvents: Methanol ;  1 h, reflux
Riferimento
Trace amine-associated receptor 1 (TAAR1) is activated by amiodarone metabolites
Snead, Aaron N.; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(22), 5920-5922

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2 d, rt
1.2 Reagents: Sodium chloride Solvents: Water
2.1 Reagents: Pyridine ,  Methanesulfonyl chloride ;  0 °C; 30 min, rt
2.2 Reagents: Water
3.1 Catalysts: Sodium iodide Solvents: Dimethylformamide ;  24 h, rt
3.2 Reagents: Water
4.1 Reagents: 1-Chloroethyl chloroformate Solvents: 1,2-Dichloroethane ;  2 h, reflux
4.2 Solvents: Methanol ;  1 h, reflux
Riferimento
Trace amine-associated receptor 1 (TAAR1) is activated by amiodarone metabolites
Snead, Aaron N.; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(22), 5920-5922

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: 1-Chloroethyl chloroformate Solvents: 1,2-Dichloroethane ;  2 h, reflux
1.2 Solvents: Methanol ;  1 h, reflux
Riferimento
Trace amine-associated receptor 1 (TAAR1) is activated by amiodarone metabolites
Snead, Aaron N.; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(22), 5920-5922

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Pyridine ,  Methanesulfonyl chloride ;  0 °C; 30 min, rt
1.2 Reagents: Water
2.1 Catalysts: Sodium iodide Solvents: Dimethylformamide ;  24 h, rt
2.2 Reagents: Water
3.1 Reagents: 1-Chloroethyl chloroformate Solvents: 1,2-Dichloroethane ;  2 h, reflux
3.2 Solvents: Methanol ;  1 h, reflux
Riferimento
Trace amine-associated receptor 1 (TAAR1) is activated by amiodarone metabolites
Snead, Aaron N.; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(22), 5920-5922

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ,  Water ;  0.5 h, rt
1.2 Reagents: 1-Chloroethyl chloroformate Solvents: Toluene ;  16 h, reflux
Riferimento
Preparation and purification of desethylamiodarone hydrochloride
Lucas, Anthony N.; et al, Synthetic Communications, 2006, 36(22), 3371-3376

Desethylamiodarone Raw materials

Desethylamiodarone Preparation Products

Desethylamiodarone Letteratura correlata

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